molecular formula C17H18FNO B11116494 3-fluoro-N-(4-phenylbutyl)benzamide

3-fluoro-N-(4-phenylbutyl)benzamide

Cat. No.: B11116494
M. Wt: 271.33 g/mol
InChI Key: GWCSOMQUHPTPMN-UHFFFAOYSA-N
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Description

3-fluoro-N-(4-phenylbutyl)benzamide is an organic compound with the molecular formula C17H18FNO It is a member of the benzamide family, characterized by the presence of a benzamide group substituted with a fluorine atom and a phenylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(4-phenylbutyl)benzamide typically involves the condensation of 3-fluorobenzoic acid with 4-phenylbutylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(4-phenylbutyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-fluoro-N-(4-phenylbutyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-phenylbutyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-(4-phenylbutyl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The phenylbutyl group also contributes to its distinct properties compared to other benzamide derivatives .

Properties

Molecular Formula

C17H18FNO

Molecular Weight

271.33 g/mol

IUPAC Name

3-fluoro-N-(4-phenylbutyl)benzamide

InChI

InChI=1S/C17H18FNO/c18-16-11-6-10-15(13-16)17(20)19-12-5-4-9-14-7-2-1-3-8-14/h1-3,6-8,10-11,13H,4-5,9,12H2,(H,19,20)

InChI Key

GWCSOMQUHPTPMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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